molecular formula C20H19N3O4 B6019818 methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate

methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate

Cat. No.: B6019818
M. Wt: 365.4 g/mol
InChI Key: KYJFJBXVPKIFGS-UHFFFAOYSA-N
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Description

Methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenoxymethyl group. The final steps involve the formation of the benzoate ester and the coupling of the pyrazole derivative with the benzoate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxymethyl group would yield phenolic compounds, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(phenoxymethyl)benzoate: This compound shares the phenoxymethyl and benzoate moieties but lacks the pyrazole ring.

    Methyl 4-(aminomethyl)benzoate: This compound has a similar benzoate structure but with an aminomethyl group instead of the pyrazole derivative.

Uniqueness

Methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-20(25)15-9-7-14(8-10-15)12-21-19(24)18-11-16(22-23-18)13-27-17-5-3-2-4-6-17/h2-11H,12-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJFJBXVPKIFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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